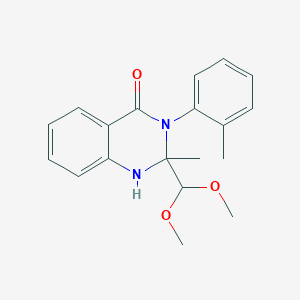

![molecular formula C26H28N2O5 B299451 N-(2-isopropoxyphenyl)-2-{2-oxo-2-[(2-phenoxyethyl)amino]ethoxy}benzamide](/img/structure/B299451.png)

N-(2-isopropoxyphenyl)-2-{2-oxo-2-[(2-phenoxyethyl)amino]ethoxy}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-isopropoxyphenyl)-2-{2-oxo-2-[(2-phenoxyethyl)amino]ethoxy}benzamide, commonly known as IPEB, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. IPEB is a synthetic compound that belongs to the class of benzamide derivatives. It has a molecular weight of 515.64 g/mol and a chemical formula of C28H31N3O5.

Mechanism of Action

The mechanism of action of IPEB involves its ability to bind to specific proteins or receptors in the body, leading to the inhibition or activation of certain cellular processes. In the case of DAT inhibition, IPEB binds to the transporter protein, preventing the reuptake of dopamine into the presynaptic neuron, thereby increasing the concentration of dopamine in the synaptic cleft. This, in turn, leads to increased dopamine signaling in the brain, which can have various effects on mood, behavior, and cognition.

Biochemical and Physiological Effects:

The biochemical and physiological effects of IPEB are dependent on its target protein or receptor. In the case of DAT inhibition, IPEB has been shown to increase the extracellular concentration of dopamine in the brain, leading to various effects on mood, behavior, and cognition. In cancer research, IPEB has been found to inhibit the growth of cancer cells by targeting specific proteins involved in cell division and proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using IPEB in lab experiments include its high potency and selectivity for target proteins, which allows for precise control over the cellular processes being studied. Additionally, IPEB is a synthetic compound, which means that it can be easily synthesized in large quantities, making it readily available for research purposes.

However, there are also limitations to using IPEB in lab experiments. One limitation is that its effects may not be generalizable to all cell types or organisms, as the biochemical and physiological effects of IPEB may vary depending on the specific target protein or receptor being studied. Additionally, the use of IPEB in lab experiments may be limited by its cost, as it is a synthetic compound that may be expensive to produce.

Future Directions

There are several future directions for research on IPEB. One area of interest is the development of more potent and selective DAT inhibitors, which could have potential use in the treatment of various psychiatric disorders. Another area of interest is the investigation of IPEB's effects on other proteins or receptors in the body, which could lead to the discovery of new therapeutic targets for various diseases. Additionally, the synthesis of IPEB analogs with different chemical structures could lead to the discovery of compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of IPEB involves a multi-step process that includes the reaction of 2-isopropoxyaniline with 2-bromoethyl phenyl ether to form the intermediate product, which is then reacted with 2-(2-oxo-2-(2-phenoxyethylamino) ethoxy) benzoic acid to yield IPEB. The purity of the final product can be verified using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

IPEB has been shown to have potential applications in various scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, IPEB has been found to be a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein that plays a crucial role in regulating dopamine levels in the brain. IPEB has also been shown to have potential use in cancer research as it inhibits the growth of cancer cells by targeting certain proteins involved in cell division and proliferation.

properties

Product Name |

N-(2-isopropoxyphenyl)-2-{2-oxo-2-[(2-phenoxyethyl)amino]ethoxy}benzamide |

|---|---|

Molecular Formula |

C26H28N2O5 |

Molecular Weight |

448.5 g/mol |

IUPAC Name |

2-[2-oxo-2-(2-phenoxyethylamino)ethoxy]-N-(2-propan-2-yloxyphenyl)benzamide |

InChI |

InChI=1S/C26H28N2O5/c1-19(2)33-24-15-9-7-13-22(24)28-26(30)21-12-6-8-14-23(21)32-18-25(29)27-16-17-31-20-10-4-3-5-11-20/h3-15,19H,16-18H2,1-2H3,(H,27,29)(H,28,30) |

InChI Key |

XEXSRHFYLYKZBX-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=CC=C1NC(=O)C2=CC=CC=C2OCC(=O)NCCOC3=CC=CC=C3 |

Canonical SMILES |

CC(C)OC1=CC=CC=C1NC(=O)C2=CC=CC=C2OCC(=O)NCCOC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-adamantyl)-2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B299376.png)

![N-(2,4-dimethoxyphenyl)-2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299380.png)

![N,2-dimethyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299381.png)

![2-methyl-N,4-diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299382.png)

![4-(4-chlorophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299383.png)

![4-(3-fluorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299384.png)

![4-(3-fluorophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299385.png)

![3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide](/img/structure/B299387.png)

![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B299391.png)